molecular formula C₁₀H₁₈O₅S B1145568 (+)-Pinanediol-2-O-(hydrogen Sulfate) CAS No. 1193176-37-2

(+)-Pinanediol-2-O-(hydrogen Sulfate)

Cat. No.: B1145568
CAS No.: 1193176-37-2
M. Wt: 250.31
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Description

(+)-Pinanediol-2-O-(hydrogen Sulfate) (CAS 1193176-37-2) is a high-value chiral building block and intermediate in sophisticated organic synthesis routes. Its research utility is particularly prominent in the field of boronic acid chemistry, where pinanediol is a well-known and crucial chiral auxiliary for protecting boronic acids . This specific O-sulfated derivative expands the utility of the pinane framework by introducing a reactive sulfate group, enabling further functionalization or specific interaction in designed chemical pathways. A primary application of pinanediol-based reagents is in the stereoselective synthesis of boronic acid transition state inhibitors (BATSIs), a promising class of β-lactamase inhibitors . The Matteson homologation, a key reaction for constructing complex boronic esters with high diastereoselectivity, often relies on chiral pinanediol auxiliaries like (+)-pinanediol to create carbon-boron bonds with precise stereocontrol . Furthermore, terpene-derived compounds like pinanediol, sourced from biomass such as α-pinene, are increasingly investigated as sustainable feedstocks for producing bio-based polymers and fine chemicals, adding a green chemistry dimension to its research value . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to handling.

Properties

CAS No.

1193176-37-2

Molecular Formula

C₁₀H₁₈O₅S

Molecular Weight

250.31

Synonyms

2,6,6-Trimethyl-bicyclo[3.1.1]heptane-2,3-diol2-(hydrogen Sulfate);  (1R,2R,3S,5R)-3-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl hydrogen sulfate; 

Origin of Product

United States

Stereochemical Aspects and Chiroptical Properties in a Research Context

Enantiomeric Purity and Optical Rotation in Stereoselective Synthesis

In the realm of stereoselective synthesis, the enantiomeric purity of a chiral auxiliary or reagent is paramount. Enantiomeric purity is typically quantified as enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in excess of the other in a mixture. uci.edu A sample with 100% e.e. is considered enantiomerically pure. uci.edu This purity is directly correlated with the optical rotation of the sample, where a higher magnitude of specific rotation indicates a higher enantiomeric excess of the dextrorotatory (+) or levorotatory (-) enantiomer. uci.edu

The synthesis of (+)-Pinanediol-2-O-(hydrogen sulfate) begins with its precursor, (+)-2,3-pinanediol. The stereochemical integrity of the final sulfated compound is critically dependent on the enantiomeric purity of this starting diol. Research and patented methods have demonstrated that chiral 2,3-pinanediol (B1214191) can be synthesized with exceptional levels of purity. For instance, a method involving the oxidation of (+)-α-pinene yields the target (+)-2,3-pinanediol with high liquid phase purity and enantiomeric excess. capes.gov.br The stability of these high-purity syntheses underscores the reliability of (+)-2,3-pinanediol as a chiral starting material. capes.gov.br

Table 1: Synthesis and Purity of Chiral (+)-2,3-Pinanediol Precursor

ParameterReported ValueSource
Liquid Phase Purity> 98% capes.gov.br
Enantiomeric Excess (e.e.)> 99% capes.gov.br
Yield60.7% - 76.6% capes.gov.br

This table presents data from a documented synthesis method for (+)-2,3-pinanediol, the direct precursor to (+)-Pinanediol-2-O-(hydrogen sulfate), highlighting the high enantiomeric purity achievable. capes.gov.br

The high enantiomeric excess of the pinanediol framework is crucial because it directly translates to the potential enantioselectivity of the reactions in which it is subsequently used. A chiral auxiliary with low enantiomeric purity will invariably lead to a product with a correspondingly low enantiomeric excess.

Diastereoselective Control in Transformations Involving (+)-Pinanediol-2-O-(hydrogen Sulfate)

Diastereoselective control is the preferential formation of one diastereomer over all other possibilities in a chemical reaction. In asymmetric synthesis, chiral auxiliaries are frequently employed to achieve this control. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca

While specific, published examples of (+)-Pinanediol-2-O-(hydrogen sulfate) being used as a chiral auxiliary are not widespread in readily available literature, its structural features are indicative of its potential for inducing high levels of diastereoselectivity. The rigid bicyclo[3.1.1]heptane skeleton of the pinane (B1207555) moiety creates a sterically demanding and well-defined chiral environment. nih.gov When attached to a prochiral molecule, this framework effectively blocks one of the molecule's two faces. An incoming reagent is thereby sterically hindered from attacking the blocked face and is directed to the more accessible face, leading to the preferential formation of one diastereomer. uwindsor.ca This principle is the foundation of substrate-controlled stereoselection, where the chirality of the substrate dictates the stereochemistry of the newly formed stereocenter. uwindsor.ca The effectiveness of such control has been demonstrated in numerous systems, such as the hydrogenation of substrates containing a chiral moiety, where diastereoselection is explained by the stereochemistry of reagent addition to a surface shielded by the chiral group. researchgate.net

Configurational Stability and Conformational Analysis of the Chiral Framework

The effectiveness of a chiral auxiliary is highly dependent on its configurational and conformational stability. The chiral framework must be rigid; if it were to exist as a mixture of rapidly equilibrating conformers, its ability to create a consistent stereodifferentiating environment would be compromised.

The (+)-Pinanediol framework, a substituted bicyclo[3.1.1]heptane system, is known for its conformational rigidity. capes.gov.brnih.gov Spectroscopic studies, particularly using 13C NMR, have been employed to analyze the conformations of bicyclo[3.1.1]heptane derivatives. capes.gov.br These analyses reveal that the system can exist in several conformations, such as bridged chair, Y-shaped, or bridged boat forms. capes.gov.br However, for a given substitution pattern, one conformation is typically strongly favored. The pinanediol molecule itself is described as globular and is capable of forming ordered solid-state structures. researchgate.net

X-ray crystallography on derivatives provides definitive insight into the solid-state conformation. A study on a related pinanediol derivative determined its crystal structure, revealing specific lattice parameters and a defined molecular conformation in the solid state. researchgate.net This inherent stability ensures that the chiral information embodied in the molecule is presented in a consistent manner during a chemical reaction.

Table 2: Crystallographic Data for a (-)-Pinanediol Boronic Ester Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)11.516(1)
b (Å)10.190(5)
c (Å)9.886(1)
β (°)114.12(1)

This table presents single-crystal X-ray diffraction data for a derivative of the enantiomeric (-)-pinanediol, illustrating the well-defined and stable conformation of the pinane framework in the crystalline state. researchgate.net

Influence of the Hydrogen Sulfate (B86663) Group on Stereoselectivity

The hydrogen sulfate group (-OSO₃H) is not merely a passive linker; it plays an active and critical role in modulating the stereochemical outcome of a reaction. Its influence is exerted through a combination of steric and electronic effects, with a particular emphasis on its capacity for hydrogen bonding.

The hydrogen sulfate anion can act as both a hydrogen-bond donor (via its O-H group) and a hydrogen-bond acceptor (via the lone pairs on its oxygen atoms). nih.gov This functionality allows it to form strong, directional, non-covalent interactions with other molecules, such as substrates or catalysts. nih.govresearchgate.net In the context of a chiral auxiliary, these interactions can pre-organize the transition state of a reaction. By forming a hydrogen bond with a reactant or a metal center, the hydrogen sulfate group can lock the reacting components into a specific orientation relative to the chiral pinane scaffold.

This organization creates a highly differentiated energetic landscape for the possible reaction pathways. The transition state leading to one diastereomer is stabilized by these favorable hydrogen-bonding interactions, while the transition state for the other diastereomer is disfavored due to steric clashes or the absence of such stabilization. osti.gov This difference in activation energies directs the reaction to proceed selectively through the lower-energy pathway, resulting in a high degree of stereoselectivity. The importance of hydrogen bonding in chiral recognition and controlling reaction mechanisms has been extensively documented in various chemical systems. nih.govnih.gov

Applications in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Auxiliary in Stereoselective Alkylations and Additions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent reaction to proceed with high diastereoselectivity. wikipedia.orgepfl.chnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgepfl.ch (+)-Pinanediol and its derivatives are highly effective chiral auxiliaries, particularly valued for their reliability and the predictable stereochemistry they impart in various reactions, including stereoselective alkylations and additions. mdpi.comresearchgate.net The efficacy of these auxiliaries stems from their rigid conformational structure, which creates a biased steric environment, forcing reactants to approach from a specific face. epfl.ch

The general process involves covalently attaching the pinanediol auxiliary to a prochiral substrate, performing the diastereoselective transformation (such as alkylation), and then cleaving the auxiliary to release the chiral product. epfl.ch This strategy has been successfully applied in the synthesis of numerous complex and biologically important molecules. epfl.chmdpi.com

The most prominent application of (+)-pinanediol as a chiral auxiliary is in the chemistry of boronic acids and their corresponding esters. acs.orgrsc.org Pinanediol reacts with boronic acids to form stable, five-membered cyclic boronic esters (boronates). rsc.orgrsc.org These pinanediol boronate esters are central to the Matteson homologation reaction, a powerful method for the asymmetric synthesis of α-chloroalkylboronic esters. researchgate.net

The process involves the reaction of a pinanediol alkylboronate with (dichloromethyl)lithium, which, after rearrangement, yields the homologated α-chloroboronic ester with exceptionally high chiral selectivity, often exceeding 99%. researchgate.net These chiral α-chloroboronic esters are versatile intermediates that can undergo nucleophilic displacement with a wide range of substituents, enabling the stereocontrolled synthesis of alcohols, amino acids, and insect pheromones. acs.orgacs.org The high diastereoselectivity is a direct result of the pinanediol auxiliary directing the approach of the nucleophile. acs.orgresearchgate.net

A key advantage of using pinanediol is its commercial availability and the efficiency with which it can often be recycled after the synthetic sequence is complete, a critical factor in large-scale synthesis. acs.org

Table 1: Stability of Phenylboronic Acid Esters with Different Diols

Diol Trigonal Ester Stability (Ktrig M-1) Tetrahedral Complex Stability (Ktet M-1)
Pinanediol ~2 x 104 ~5 x 103
Chromotropic acid Low (Ktrig ≪ Ktet) High (Ktrig ≪ Ktet)

Data sourced from a study on boronic ester formation in aqueous media, highlighting the unusual stability of the trigonal pinanediol ester. rsc.org

Beyond homologation, pinanediol-derived auxiliaries are instrumental in other stereoselective carbon-carbon bond-forming reactions. researchgate.netrsc.orgmdpi.comrsc.org The formation of C-C bonds with control over the 3D arrangement of atoms is a fundamental challenge in organic synthesis. researchgate.net Chiral auxiliaries like pinanediol provide a reliable solution by converting a diastereoselective reaction into an enantioselective one. epfl.ch

Pinanediol allylboronates, for instance, have been used in the synthesis of chiral alcohols. researchgate.net In one example, (s)-pinanediol allylboronate was treated with (dichloromethyl)lithium and subsequently elaborated through a series of steps to produce (2S,3S)-3-methyl-5-hexen-2-ol with a diastereomeric excess (de) of 95%. researchgate.net Similarly, pinane-based aminodiols, derived from pinene, have been successfully employed as chiral catalysts in the addition of diethylzinc (B1219324) to aldehydes, a classic C-C bond-forming reaction, achieving enantiomeric excesses (ee) of up to 87%. mdpi.comresearchgate.net

These applications underscore the utility of the pinane (B1207555) framework in guiding the stereochemical course of reactions that build up the carbon skeleton of complex molecules. mdpi.comresearchgate.net

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Using Pinane-Based Aminodiol Catalysts

Catalyst (Aminodiol Derivative) Enantiomeric Excess (ee) Selectivity
N-benzyl aminodiol (6) 87% (R)
O-benzyl aminodiol (20) 74% (S)
O-benzyl, N-(S)-1-phenylethyl aminodiol (21) 80% (R)

Data from a study on pinane-based chiral tridentate ligands, showing moderate to good enantioselectivities. mdpi.comresearchgate.net

Exploration as a Ligand Component in Metal-Catalyzed Asymmetric Reactions

While pinane-based structures, such as aminodiols and phosphines, are widely used as chiral ligands in metal catalysis, a comprehensive search of scientific literature did not yield specific examples of (+)-Pinanediol-2-O-(hydrogen sulfate) being employed directly as a ligand component. mdpi.commdpi.combohrium.com The research in this area primarily focuses on derivatives where nitrogen or phosphorus atoms act as the coordinating centers for the metal. mdpi.commdpi.com

Consistent with the findings for its role as a ligand, there is currently no specific information available from scientific databases on the development or application of chiral catalytic systems that explicitly incorporate a pinanediol sulfate (B86663) moiety. The development of chiral catalysts is a major field, but it has centered on other pinane derivatives. mdpi.comcsic.es

Asymmetric hydrogenation and oxidation are powerful transformations in organic synthesis. mdpi.comfrontiersin.org Catalytic systems for these reactions often rely on transition metals combined with chiral ligands to achieve high enantioselectivity. mdpi.commdpi.comresearchgate.net Although pinane-based aminodiols have been investigated as ligands for reactions like the addition of diethylzinc to aldehydes, there is no specific data in the reviewed literature detailing the performance of (+)-Pinanediol-2-O-(hydrogen sulfate) or a direct derivative in asymmetric hydrogenation or oxidation reactions.

Utilization in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in efficiency and sustainability. While chiral auxiliaries and organocatalysts are known to be used in such processes, a thorough literature search did not provide any specific instances of (+)-Pinanediol-2-O-(hydrogen sulfate) or its direct derivatives being utilized in cascade or tandem reaction sequences. nih.gov

Precursor for the Synthesis of Advanced Chiral Building Blocks

(+)-Pinanediol-2-O-(hydrogen sulfate), often utilized in its cyclic sulfate form, serves as a valuable electrophilic substrate for the stereoselective synthesis of a variety of chiral molecules. The inherent chirality of the pinane framework, combined with the reactivity of the sulfate group, allows for the controlled introduction of new stereocenters, leading to the formation of advanced chiral building blocks such as chiral amines and phosphines.

The primary strategy for employing (+)-pinanediol cyclic sulfate involves the nucleophilic ring-opening of the strained five-membered sulfate ring. This reaction proceeds with high regioselectivity and stereoselectivity, enabling the installation of various functional groups with a predictable spatial orientation. The rigidity of the bicyclic pinane skeleton plays a crucial role in directing the approach of the nucleophile, thereby ensuring a high degree of stereocontrol in the product.

Detailed Research Findings

Research in this area has demonstrated the utility of pinanediol-derived cyclic sulfates in the synthesis of valuable chiral intermediates. The nucleophilic attack on the cyclic sulfate can be achieved with a range of nucleophiles, leading to a diverse array of functionalized chiral products.

One of the key applications is in the synthesis of chiral β-amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands. The ring-opening of the cyclic sulfate with an azide (B81097) nucleophile, followed by reduction, provides a direct route to these valuable compounds. Studies on gem-disubstituted cyclic sulfates have shown that the regioselectivity of the azide attack can be influenced by the substituents on the ring, allowing for the selective formation of desired regioisomers. unirioja.es For instance, the reaction of a cyclic sulfate with sodium azide can lead to the formation of an azido (B1232118) alcohol, which can be subsequently reduced to the corresponding amino alcohol. The regioselectivity of this ring-opening is a critical factor, and research has shown that it can be controlled to favor the desired isomer. unirioja.es

The table below summarizes the regioselectivity observed in the nucleophilic ring-opening of a model gem-disubstituted cyclic sulfate with sodium azide, highlighting the potential for controlled synthesis.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of a gem-Disubstituted Cyclic Sulfate with Sodium Azide unirioja.es

EntrySubstrateNucleophileProduct Ratio (Regioisomer 1 : Regioisomer 2)Yield (%)
1Ester-substituted cyclic sulfateNaN₃1 : >2095
2Amide-substituted cyclic sulfateNaN₃6 : 191

While direct experimental data for the synthesis of chiral phosphines starting specifically from "(+)-Pinanediol-2-O-(hydrogen sulfate)" is not extensively documented in readily available literature, the synthesis of P-chiral phosphines often relies on the use of chiral auxiliaries to direct the stereochemistry at the phosphorus center. nih.gov The chiral diol framework of (+)-pinanediol makes its derivatives, including the cyclic sulfate, promising candidates for such applications. The general strategy would involve the reaction of a phosphine (B1218219) nucleophile with the cyclic sulfate to generate a chiral phosphine oxide or a related P-chiral compound after further transformations.

The synthesis of chiral building blocks from pinane derivatives is a well-established field. For example, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively and utilized as precursors for more complex chiral molecules. kiesslinglab.comnih.gov Although these examples may not directly start from "(+)-Pinanediol-2-O-(hydrogen sulfate)", they underscore the value of the pinane scaffold in asymmetric synthesis and suggest the potential of its sulfate derivatives as versatile intermediates.

Mechanistic Investigations of Reactions Involving + Pinanediol 2 O Hydrogen Sulfate

Elucidation of Reaction Mechanisms in Asymmetric Transformations

Asymmetric synthesis leverages chiral molecules to control the stereochemical outcome of a reaction. wikipedia.orgrijournals.com Chiral auxiliaries, which are temporarily incorporated into a substrate, are a primary strategy in this field. wikipedia.orgresearchgate.netnumberanalytics.com Sulfur-containing functional groups, such as sulfoxides and sulfinamides, have proven to be particularly effective as chiral auxiliaries and ligands in a variety of asymmetric transformations, including C-H functionalization. nih.govnih.gov

While specific studies detailing the use of (+)-Pinanediol-2-O-(hydrogen sulfate) as a chiral auxiliary in asymmetric transformations are not extensively documented in the surveyed literature, the principles of its parent molecule, pinanediol, and the known reactivity of organosulfates provide a framework for understanding its potential mechanisms. The rigid bicyclic structure of the pinane (B1207555) skeleton offers a well-defined steric environment, which is a key feature for an effective chiral auxiliary. numberanalytics.com Reactions involving this scaffold would likely proceed via mechanisms where this steric bulk directs the approach of incoming reagents, leading to the preferential formation of one stereoisomer. nih.govmasterorganicchemistry.com For instance, in reductions, the stereochemical outcome can be dictated by the conformation of an intermediate oxocarbenium ion and the trajectory of hydride delivery, a process that would be influenced by the bulky pinane framework. nih.gov

Furthermore, the compound could serve as a chiral resolving agent. wikipedia.orgpharmtech.comlibretexts.org In this process, the chiral sulfate (B86663) would react with a racemic mixture to form diastereomeric salts, which, due to their different physical properties, can be separated. libretexts.org Subsequent removal of the resolving agent would yield the pure enantiomers. wikipedia.org

Role of the Sulfate Group in Reactivity and Selectivity

The introduction of a sulfate group dramatically alters the physicochemical properties of a molecule, significantly impacting its reactivity and role in catalysis. researchgate.net

Impact on Lewis Acidity or Brønsted Acidity in Catalysis

The sulfate group is a powerful electron-withdrawing moiety that can significantly enhance the Brønsted acidity of a catalyst. mdpi.com Studies on various catalytic systems, such as sulfated zirconia and metal-organic frameworks (MOFs), have demonstrated that surface sulfate groups can generate strong Brønsted acid sites. mdpi.comnih.govresearchgate.net In some cases, this leads to superacidity, where the acid strength exceeds that of 100% sulfuric acid. researchgate.net

This enhanced acidity arises from the inductive effect of the sulfate group and its ability to stabilize charge. mdpi.com For instance, in sulfated zirconia, the formation of monomeric, chelating bisulfate species is associated with strong Brønsted acidity and cooperative Brønsted-Lewis acidity. mdpi.com Similarly, in certain MOFs, the strongest Brønsted acid site consists of a specific arrangement of adsorbed water and sulfate moieties on zirconium clusters, where a hydrogen bond between water and the sulfate group generates a highly acidic proton. nih.gov

In the context of (+)-Pinanediol-2-O-(hydrogen sulfate), the sulfate group could act as a potent Brønsted acid catalyst. This is supported by atmospheric chemistry studies where acidic sulfate particles catalyze reactions involving the parent pinanediol. nih.gov The presence of the sulfate could facilitate proton-transfer steps or activate substrates by protonation, a key step in many acid-catalyzed transformations. acs.orgberkeley.edu

Influence on Transition State Stabilization

The stabilization of the transition state is a fundamental principle of catalysis. nih.gov The sulfate group in (+)-Pinanediol-2-O-(hydrogen sulfate) can play a crucial role in stabilizing the transition states of reactions, thereby increasing reaction rates and influencing selectivity. This stabilization can occur through several non-covalent interactions.

The negatively charged sulfate group can engage in strong electrostatic or ionic interactions, which are crucial for stabilizing charge buildup in a transition state. nih.gov Furthermore, the oxygen atoms of the sulfate can act as hydrogen bond acceptors. nih.gov These interactions help to lower the activation energy of the reaction. nih.gov

In enzymatic systems that process sulfate esters, a key factor in catalysis is the stabilization of the leaving group and compensation for the negative charge that develops in the transition state. nih.govnih.govnorthumbria.ac.uk Cationic residues in an enzyme's active site often fulfill this role. nih.govnorthumbria.ac.uk In a non-enzymatic reaction involving (+)-Pinanediol-2-O-(hydrogen sulfate), solvent molecules or cationic reagents could play a similar stabilizing role. Computational studies on sulfate ester reactions suggest that the transition states involve pentacoordinate sulfur species, and the energy of these states dictates the reaction pathway. acs.org The bulky and stereochemically defined pinanediol backbone, in conjunction with the electronic effects of the sulfate, would create a specific chiral pocket, forcing the transition state into a low-energy conformation and thus directing the stereochemical outcome. researchgate.net

Stereochemical Models and Rational Design of Reactions

The rational design of stereoselective reactions relies on predictive stereochemical models. rijournals.comresearchgate.net For reactions employing chiral auxiliaries, these models help to forecast the configuration of the major product. wikipedia.orgnumberanalytics.com Key principles in the design of such auxiliaries include conformational rigidity, which limits the number of accessible transition state conformations, and the strategic placement of bulky groups to create steric hindrance that directs the approach of reactants. numberanalytics.com

For (+)-Pinanediol-2-O-(hydrogen sulfate), a predictive model would be based on the rigid, bicyclic pinane framework. This structure provides a well-defined three-dimensional space. The stereochemical outcome of a reaction would be rationalized by considering the most stable conformation of the reactant-auxiliary adduct and the least sterically hindered pathway for reagent attack. nih.gov For example, in reductions of related chromanol systems, the stereochemistry can be predicted using a Curtin-Hammett kinetic model that considers hydride delivery to different conformations of an intermediate oxocarbenium ion. nih.gov The ability to control the stereochemical equilibrium, sometimes by modifying a remote chiral auxiliary, is a powerful strategy in synthesis. researchgate.net Although specific, validated models for reactions involving (+)-Pinanediol-2-O-(hydrogen sulfate) were not found, the principles derived from other pinane-based and sulfur-based chiral auxiliaries would form the foundation for its rational application in asymmetric synthesis. nih.govnih.gov

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies are essential for a complete understanding of a reaction mechanism. nist.govnih.gov They provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. nih.govnih.gov

Kinetic Studies Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing concentrations, temperature) to determine the reaction order and rate constants. nih.govmdpi.comresearchgate.net For complex reactions, kinetic models such as power-law or Langmuir-Hinshelwood models can be developed to describe the system. mdpi.com While specific kinetic data for reactions of (+)-Pinanediol-2-O-(hydrogen sulfate) are sparse in the reviewed literature, studies on analogous systems provide insight. For example, investigations into the hydrogenation of terpenes and the hydrolysis of sulfate esters have employed detailed kinetic analysis to elucidate mechanisms. nih.govmdpi.comnih.govresearchgate.net The data from such studies, including activation energies and pre-exponential factors, are critical for optimizing reaction conditions.

Below is a table showing representative kinetic parameters from a study on the aqueous oxidation of the parent compound, pinanediol, which illustrates the type of data obtained from such investigations.

Thermodynamic Studies Thermodynamic studies determine the energy changes associated with a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nist.govnih.gov These values indicate the feasibility of a reaction and the position of chemical equilibrium. berkeley.edunih.gov Techniques like calorimetry are used to measure enthalpies of formation and reaction directly. nist.govnih.gov Thermodynamic data for sulfated compounds are crucial for applications ranging from industrial processing to understanding biological systems. researchgate.netacs.orgosti.gov The stability of sulfate esters and their reaction equilibria are heavily influenced by factors like pH and the acidity of the corresponding alcohol or phenol. researchgate.net

The table below summarizes key thermodynamic parameters for the dissociation of the bisulfate ion, a process central to the acidic character of sulfated compounds.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (+)-Pinanediol-2-O-(hydrogen Sulfate) in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons within the pinane (B1207555) framework and confirms the position of the sulfate (B86663) ester.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The proton attached to the carbon bearing the sulfate group (C2-H) is expected to show a significant downfield chemical shift due to the strong electron-withdrawing effect of the -OSO₃H moiety. This signal would likely appear in the range of 4.0-5.0 ppm. The proton on the carbon with the remaining hydroxyl group (C3-H) would also be downfield, typically between 3.5 and 4.5 ppm. The remaining protons of the bicyclic pinane skeleton, including the three methyl groups and the bridgehead protons, would appear at characteristic upfield shifts, consistent with related pinane derivatives. nih.gov

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom directly bonded to the sulfate group (C2) is highly deshielded and would exhibit a chemical shift significantly downfield, anticipated in the 75-85 ppm region. libretexts.org Similarly, the carbon attached to the hydroxyl group (C3) would resonate in the 65-75 ppm range. The principal factor influencing these α-substituent effects is the high electronegativity of the attached oxygen atoms. organicchemistrydata.org The remaining carbon signals, including those of the methyl groups and the quaternary carbons of the cyclobutane ring, would be assigned based on established data for the pinane skeleton.

A summary of expected NMR chemical shifts is presented below.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
C2-H4.0 - 5.0-
C2-75 - 85
C3-H3.5 - 4.5-
C3-65 - 75
Pinane Skeleton Protons0.8 - 2.5-
Pinane Skeleton Carbons15 - 55-

Note: Values are estimations based on typical shifts for related structures and substituent effects.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in (+)-Pinanediol-2-O-(hydrogen Sulfate) and to probe its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by absorptions characteristic of the sulfate and hydroxyl groups. A very broad and strong absorption band is expected in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the C3-hydroxyl group and the acidic proton of the hydrogen sulfate group, likely involved in hydrogen bonding. libretexts.org The C-H stretching vibrations of the pinane backbone would appear just below 3000 cm⁻¹. The most diagnostic peaks for the organosulfate moiety include strong, distinct bands corresponding to the asymmetric and symmetric stretching of the S=O and S-O bonds. Asymmetric S=O stretching typically appears in the 1210-1280 cm⁻¹ range, while symmetric S-O stretching is observed around 1040-1060 cm⁻¹. acs.org The C-O stretching vibration for the C-O-S linkage is expected between 1000 and 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the sulfate group. Key vibrational modes for organosulfates have been identified using Raman spectroscopy, including a strong symmetric stretching mode, νs(SO₃), consistently observed near 1065 cm⁻¹. nih.gov Another distinct mode, ν(RO-SO₃), appears around 850 cm⁻¹, with a lower intensity deformation mode, δ(SO₃), near 590 cm⁻¹. nih.gov These specific Raman signatures can be used to distinguish organosulfates from inorganic sulfate or the corresponding polyol hydrolysis products. nih.gov

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Alcohol, Sulfate)Stretching (H-bonded)3500 - 3200 (strong, broad)-
C-H (Alkyl)Stretching2990 - 2850 (strong)2990 - 2850 (strong)
S=O (Sulfate)Asymmetric Stretch1210 - 1280 (strong)-
S-O (Sulfate)Symmetric Stretch (νs(SO₃))1040 - 1060 (strong)~1065 (strong)
C-O-S (Sulfate Ester)C-O Stretch1000 - 1050 (medium)-
R-O-SO₃ν(RO-SO₃)~850 (medium)~850 (medium)
SO₃δ(SO₃)-~590 (weak)

Note: Frequencies are based on data for various organosulfate compounds. libretexts.orgacs.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of (+)-Pinanediol-2-O-(hydrogen Sulfate) and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula is C₁₀H₁₈O₅S, giving a monoisotopic mass of 250.0875 g/mol .

In negative-ion mode electrospray ionization (ESI-MS), the compound is expected to be readily detected as the deprotonated molecular ion [M-H]⁻ at an m/z of 249.0798. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation pathways for organosulfates. A primary and highly diagnostic fragmentation is the cleavage of the C-O bond to release the hydrogen sulfate anion (HSO₄⁻) at m/z 97 or the sulfate radical anion (·SO₄⁻) at m/z 96. researchgate.net The loss of SO₃ (80 Da) from the parent ion to give a fragment at m/z 169.1177 is also a common pathway. nih.gov Subsequent fragmentation would involve the remaining pinanediol moiety, likely through dehydration and cleavage of the bicyclic ring structure, consistent with fragmentation patterns observed for terpenes. researchgate.net

Ion Formula m/z (calculated) Description
[M-H]⁻[C₁₀H₁₇O₅S]⁻249.0798Deprotonated molecular ion
[M-H-SO₃]⁻[C₁₀H₁₇O₂]⁻169.1177Loss of sulfur trioxide
[HSO₄]⁻[HSO₄]⁻97.9568Hydrogen sulfate anion
[SO₄]⁻·[SO₄]⁻·95.9519Sulfate radical anion

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov For a chiral molecule like (+)-Pinanediol-2-O-(hydrogen Sulfate), a single-crystal X-ray diffraction analysis would provide an unambiguous determination of its absolute configuration. nih.gov

This technique would confirm the stereochemistry at all chiral centers within the pinane skeleton and, crucially, would establish the configuration at C2 where the sulfate group is attached. By solving the crystal structure, precise data on bond lengths, bond angles, and torsion angles are obtained, revealing the preferred conformation of the molecule in the solid state. Furthermore, the analysis would elucidate the details of the intermolecular interactions, such as hydrogen bonding networks involving the C3-hydroxyl group and the hydrogen sulfate moiety, which dictate the crystal packing arrangement. caltech.edu While a specific crystal structure for this compound is not available, the technique remains the gold standard for absolute structure proof in chiral organic molecules. semanticscholar.org

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the molecule's three-dimensional structure and is a powerful tool for determining absolute configuration in solution. nih.gov

For (+)-Pinanediol-2-O-(hydrogen Sulfate), the ECD spectrum would provide a unique fingerprint based on its specific stereochemistry. While the sulfate group itself is not a strong chromophore, its presence influences the conformation of the pinane skeleton, and its electronic transitions can couple with those of the rest of the molecule, resulting in a distinct ECD signal. frontiersin.org The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with theoretical spectra generated for the possible stereoisomers using computational methods like time-dependent density functional theory (TD-DFT). rsc.org The excellent agreement between a calculated spectrum for a specific enantiomer and the experimental spectrum provides strong evidence for its absolute configuration. Related chiral terpenes, such as α-pinene, are known to produce strong signals in chiroptical experiments, suggesting that ECD would be a highly effective method for the stereochemical analysis of its derivatives. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Bonding

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for translating the complex, many-electron wavefunction obtained from a quantum calculation into the familiar language of Lewis structures, including lone pairs, and bonding and antibonding orbitals. aiu.eduwikipedia.orgwisc.edu For organosulfates, NBO analysis helps to quantify the delocalization of electron density, such as the hyperconjugative interaction between lone pair orbitals and antibonding orbitals, which can stabilize certain conformations. rsc.org This analysis is critical for understanding the subtle electronic effects that contribute to the molecule's stability and its ability to engage in chiral recognition. The method provides an accurate "natural Lewis structure" by identifying orbitals with the highest possible percentage of electron density, often exceeding 99% for common organic molecules. wikipedia.org

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. youtube.com This partitioning allows for the characterization of atomic properties and the nature of interatomic interactions. By analyzing the topological properties of the electron density at bond critical points, AIM can distinguish between covalent bonds and weaker non-covalent interactions, such as hydrogen bonds, which are crucial for the structure and function of molecules like (+)-pinanediol-2-O-(hydrogen sulfate). wisc.eduyoutube.com

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of (+)-pinanediol-2-O-(hydrogen sulfate). nih.govarxiv.org

Geometry Optimization: DFT calculations are used to locate the minimum energy structures on the potential energy surface, thereby predicting the most stable three-dimensional conformations of the molecule. nih.gov For organosulfates, this involves determining the preferred orientation of the bulky pinane (B1207555) framework relative to the sulfate (B86663) group and identifying key intramolecular interactions, such as hydrogen bonds, that stabilize the global minimum structure. acs.org This structural information is fundamental to understanding the molecule's reactivity and its interactions with other chemical species.

Spectroscopic Property Prediction: DFT is widely employed to predict a range of spectroscopic properties that can be directly compared with experimental measurements, aiding in spectral assignment and structural verification. sciensage.inforesearchgate.netrsc.org

Vibrational Spectra (IR and Raman): Theoretical calculations of vibrational frequencies help in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. For organosulfates, DFT can distinguish between the vibrational modes of the neutral (R-OSO₃H) and deprotonated (R-OSO₃⁻) forms, as the S-O bond orders differ, leading to characteristic shifts in their stretching frequencies. acs.org For instance, symmetric S-O stretches for the anionic form are typically found around 1040-1060 cm⁻¹, while vibrations for the neutral form appear at different frequencies (~900, 1200, and 1400 cm⁻¹). acs.org

NMR Spectra: DFT can provide reliable predictions of ¹H and ¹³C NMR chemical shifts, which are invaluable for assigning complex experimental spectra and confirming the molecular structure.

Table 1: Illustrative DFT-Predicted vs. Experimental Vibrational Frequencies for Organosulfate Moieties This table provides representative data for organosulfates to illustrate the utility of DFT in spectroscopic prediction.

Vibrational ModePredicted Frequency (cm⁻¹) (DFT)Experimental Frequency (cm⁻¹)
Symmetric S–O Stretch (Anion)10601060
Symmetric S–O Stretch (Anion)10411041
Neutral Form Vibrations~900, 1200, 1400Not typically observed under same conditions

Source: Data based on findings for 2-methyltetrol sulfates, demonstrating the distinction between neutral and anionic species. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for identifying stable, low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior by exploring its conformational landscape over time. nih.gov

Conformational Sampling: MD simulations track the atomic motions of (+)-pinanediol-2-O-(hydrogen sulfate), revealing the full spectrum of its accessible conformations in solution or other environments. This is particularly important for understanding the flexibility of the pinane ring and the rotation around the C-O-S linkage, which can impact the compound's ability to bind to other molecules.

Computational Prediction of Enantioselectivity and Reaction Pathways

A significant application of computational chemistry is to unravel the mechanisms behind enantioselective reactions where (+)-pinanediol-2-O-(hydrogen sulfate) might act as a chiral catalyst or auxiliary. rsc.orgnih.gov

Transition State Modeling: The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) products. researchgate.net By building and calculating the energies of these transition states using quantum mechanical methods like DFT, researchers can predict which stereoisomer will be formed preferentially. nih.govarxiv.org A lower energy barrier for one pathway corresponds to a faster reaction rate and higher enantiomeric excess of the corresponding product.

Reaction Mechanism Exploration: Computational tools can map out the entire reaction pathway, identifying key intermediates and transition states. nih.gov This detailed mechanistic insight is crucial for rationalizing experimentally observed outcomes and for designing more selective catalysts. Modern computational workflows can screen hundreds of potential conformers of transition states to accurately predict enantiomeric ratios, moving beyond simplified models. rsc.orgnih.gov

Studies on Non-Covalent Interactions and Chiral Recognition

The ability of a chiral molecule to distinguish between the enantiomers of another compound is fundamentally driven by differences in non-covalent interactions. nih.govrsc.org

Chiral Recognition Mechanisms: Computational modeling is a key tool for studying the diastereomeric complexes formed between (+)-pinanediol-2-O-(hydrogen sulfate) and a pair of enantiomers. researchgate.netchemrxiv.org By calculating the binding energies of these complexes, it is possible to predict which enantiomer will bind more strongly, thus providing a basis for enantiomeric separation. These studies often reveal that a combination of interactions, including hydrogen bonding and van der Waals forces, is responsible for effective chiral recognition. researchgate.netnih.gov

Interaction Energy Decomposition: Advanced computational techniques can decompose the total interaction energy into distinct physical contributions, such as electrostatics, dispersion (van der Waals forces), induction (polarization), and exchange-repulsion. This analysis provides a deep understanding of the specific forces that govern the chiral recognition process, highlighting the role of the sulfate group and the chiral pinane scaffold in discriminating between enantiomers. nih.gov

Derivatives, Analogues, and Future Research Directions

Synthesis and Application of Pinanediol Derivatives with Other Anionic Moieties

The hydrogen sulfate (B86663) group in (+)-Pinanediol-2-O-(hydrogen Sulfate) plays a crucial role in its function as a chiral auxiliary. However, replacing this group with other anionic moieties such as carboxylates, sulfonates, and phosphates could lead to derivatives with altered reactivity, selectivity, and solubility, thereby broadening their applicability in asymmetric synthesis.

Synthesis Strategies:

The synthesis of these derivatives would likely start from (+)-pinanediol, a common precursor.

Carboxylate Derivatives: Esterification of (+)-pinanediol with activated carboxylic acids (e.g., acyl chlorides or anhydrides) would yield the corresponding pinanediol monoesters.

Sulfonate Derivatives: Reaction of (+)-pinanediol with sulfonyl chlorides in the presence of a base would lead to the formation of sulfonate esters. researchgate.netnih.gov

Phosphate (B84403) Derivatives: Phosphorylation of (+)-pinanediol can be achieved using various phosphitylating agents followed by oxidation. mdpi.comglycoforum.gr.jpencyclopedia.pub For instance, reaction with a phosphoramidite followed by an oxidizing agent is a common method for creating phosphate esters. glycoforum.gr.jp

Potential Applications:

The application of these derivatives would be in asymmetric transformations where the nature of the anionic group can influence the stereochemical outcome. For example, the steric and electronic properties of different sulfonate groups could fine-tune the diastereoselectivity in alkylation or aldol reactions. Similarly, phosphate derivatives could act as chiral Brønsted acids or be incorporated into chiral ligands for metal-catalyzed reactions.

Anionic MoietyPotential Synthetic PrecursorGeneral Reaction TypePotential Application
CarboxylateAcyl chlorideEsterificationAsymmetric aldol reactions, Diels-Alder reactions
SulfonateSulfonyl chlorideSulfonylationAsymmetric alkylations, conjugate additions
PhosphatePhosphoramiditePhosphorylationChiral Brønsted acid catalysis, chiral ligands

Design of Chiral Ligands and Catalysts Incorporating the Pinane-Sulfate Framework

The rigid bicyclic structure of the pinane (B1207555) skeleton makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. mdpi.comresearchgate.net Incorporating the sulfate moiety into such ligands could introduce beneficial properties, such as increased water solubility or the ability to act as a hemilabile ligand.

Design Principles:

The design of new chiral ligands would involve functionalizing the pinane-sulfate framework with coordinating groups like phosphines, amines, or pyridines. The sulfate group could either be directly involved in metal coordination or serve to influence the steric and electronic environment of the catalytic center. The inherent chirality of the pinane backbone would be transferred to the products of the catalyzed reaction. nih.gov

Potential Catalytic Systems:

Transition Metal Catalysis: Pinane-sulfate-based phosphine (B1218219) ligands could be used in rhodium- or iridium-catalyzed asymmetric hydrogenations. rsc.org

Lewis Acid Catalysis: The sulfate moiety could act as a coordinating group for a Lewis acidic metal, creating a chiral environment for reactions such as Diels-Alder or Mukaiyama aldol reactions.

Organocatalysis: The pinane-sulfate framework could be part of a larger organic molecule designed to act as an organocatalyst, for example, in asymmetric aldol or Michael reactions. mdpi.com

Development of Novel Stereoselective Reactions Facilitated by (+)-Pinanediol-2-O-(hydrogen Sulfate)

While the primary application of chiral auxiliaries is in well-established transformations like alkylations and aldol reactions, there is ongoing research to develop novel stereoselective reactions that can be facilitated by existing auxiliaries like (+)-Pinanediol-2-O-(hydrogen Sulfate). wikipedia.orgosi.lv

Areas of Exploration:

Asymmetric Reductions: The chiral environment provided by the auxiliary could be used to control the stereoselective reduction of prochiral ketones or imines. acs.org

Pericyclic Reactions: The auxiliary could be employed to induce diastereoselectivity in reactions such as Diels-Alder or ene reactions.

Radical Reactions: The development of stereoselective radical reactions is a significant challenge in organic synthesis, and chiral auxiliaries could provide a means to control the stereochemistry of these transformations.

The success of these developments would depend on the ability of the (+)-Pinanediol-2-O-(hydrogen Sulfate) auxiliary to effectively shield one face of the reactive intermediate, thereby directing the approach of the incoming reagent.

Exploration of Solid-Phase and Flow Chemistry Applications

Modern synthetic chemistry is increasingly moving towards more automated and continuous processes. researchgate.net Adapting the use of (+)-Pinanediol-2-O-(hydrogen Sulfate) to solid-phase synthesis and flow chemistry offers several advantages, including easier purification, potential for automation, and improved safety. unimi.itamt.uk

Solid-Phase Synthesis:

In solid-phase synthesis, the chiral auxiliary could be attached to a polymer resin. The substrate would then be attached to the auxiliary, and subsequent reactions would be carried out on the solid support. After the desired transformations, the product would be cleaved from the auxiliary, which remains attached to the resin and can be reused.

Flow Chemistry:

Flow chemistry involves performing reactions in a continuous stream through a reactor. researchgate.netnih.gov This technique allows for precise control over reaction parameters and can lead to higher yields and purities. researchgate.net A process could be designed where the substrate is derivatized with the auxiliary, passed through a reactor for the stereoselective transformation, and then the auxiliary is cleaved and recycled in a continuous loop. researchgate.netnih.gov This approach has been successfully demonstrated with other chiral auxiliaries, such as Oppolzer's sultam. researchgate.netnih.gov

TechniqueAdvantagesPotential Application with (+)-Pinanediol-2-O-(hydrogen Sulfate)
Solid-Phase SynthesisSimplified purification, potential for automation, auxiliary recyclingSynthesis of small molecule libraries with defined stereochemistry
Flow ChemistryPrecise reaction control, improved safety, scalability, continuous processingAutomated synthesis of chiral building blocks with integrated auxiliary recycling

Environmental and Green Chemistry Implications Beyond Basic Properties and Toxicity

The principles of green chemistry encourage the use of renewable resources, the reduction of waste, and the design of safer chemicals. nih.gov The use of (+)-Pinanediol-2-O-(hydrogen Sulfate) aligns with some of these principles, but there is room for further improvement.

Green Chemistry Considerations:

Renewable Feedstock: The precursor, α-pinene, is a natural product obtained from pine trees, a renewable resource. mdpi.com

Atom Economy: The use of a chiral auxiliary in stoichiometric amounts inherently lowers the atom economy of a reaction. iitg.ac.in Developing catalytic applications of the pinane-sulfate framework would be a significant step towards a greener process.

Solvent Choice: Research into performing reactions with this auxiliary in greener solvents, such as water or bio-based solvents, would enhance its environmental profile. nih.gov

Future research will likely focus on developing catalytic versions of reactions that currently rely on stoichiometric amounts of the auxiliary and exploring its use in environmentally benign reaction media.

New Methodologies for Regeneration and Recycling of the Auxiliary

For a chiral auxiliary to be economically and environmentally viable, its efficient recovery and recycling are crucial. acs.orgslideshare.net The development of new methodologies for the regeneration of (+)-Pinanediol-2-O-(hydrogen Sulfate) is an active area of research.

Regeneration Strategies:

Cleavage and Extraction: After the stereoselective reaction, the auxiliary must be cleaved from the product. williams.edu The conditions for this cleavage should be mild to avoid racemization of the product. Following cleavage, an efficient extraction or crystallization protocol is needed to isolate the auxiliary in high purity for reuse.

Chromatographic Separation: In some cases, the product and the cleaved auxiliary can be separated by chromatography. Developing methods that avoid chromatography would be preferable for large-scale applications.

Automated Recycling in Flow Systems: As mentioned in section 8.4, integrating the cleavage and purification of the auxiliary into a continuous flow process would be an ideal solution for efficient recycling. researchgate.netnih.gov This has been achieved for other auxiliaries and could be adapted for (+)-Pinanediol-2-O-(hydrogen Sulfate). researchgate.netnih.gov

The development of robust and efficient recycling protocols will be key to the widespread adoption of (+)-Pinanediol-2-O-(hydrogen Sulfate) in industrial applications.

Q & A

Q. What are the key considerations for designing a stability study of (+)-Pinanediol-2-O-(hydrogen Sulfate) under varying environmental conditions?

  • Methodological Answer : Accelerated aging tests assess thermal stability (TGA for decomposition onset), hygroscopicity (dynamic vapor sorption), and photostability (UV-Vis exposure). Hydrate formation risks (e.g., ’s methane-hydrogen sulfate hydrate systems) necessitate controlled humidity chambers and XRD monitoring for phase changes .

Q. In catalytic applications, how does the stereochemistry of pinanediol influence the reactivity of its hydrogen sulfate ester in asymmetric synthesis?

  • Methodological Answer : The chiral pinane backbone may induce stereoselectivity in reactions (e.g., sulfonation or nucleophilic substitutions). Comparative studies using enantiopure vs. racemic esters, coupled with chiral HPLC analysis, quantify enantiomeric excess (ee). Computational docking simulations (e.g., molecular dynamics) predict substrate binding orientations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.